molecular formula C13H14N2O2S B2846770 3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine CAS No. 927989-95-5

3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine

Cat. No. B2846770
CAS RN: 927989-95-5
M. Wt: 262.33
InChI Key: PPXANUXCMGIIFL-UHFFFAOYSA-N
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Description

“3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine” is a chemical compound with the molecular formula C13H14N2O2S . It is also known as "2-(Phenylsulphonyl)-2-pyridin-3-ylethylamine" .


Molecular Structure Analysis

The molecular structure of “3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine” consists of a pyridine ring attached to a phenylsulphonyl group and an ethylamine group . The exact structural details might require further investigation through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine” are not explicitly mentioned in the available resources . For detailed information, one would need to refer to material safety data sheets (MSDS) or similar resources.

Scientific Research Applications

Synthesis and Chemical Reactions

3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine serves as a precursor in various chemical syntheses and reactions, contributing significantly to the development of novel compounds and materials. One of the primary applications includes its role in substitution reactions, where it acts as a starting material for producing a wide range of substitution products. For instance, it has been utilized in the synthesis of natural product alkaloids like Norruspoline and Ruspolinone through reactions with carbon nucleophiles, showcasing its versatility in organic synthesis (Brown et al., 1991).

Catalysis and Chemical Transformations

The compound also plays a critical role in catalyzed chemical reactions, contributing to the development of more efficient and selective synthetic pathways. For example, it has been involved in phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized tetrahydropyridines. This demonstrates its utility in facilitating complex chemical transformations, which are crucial for advancing synthetic chemistry and material science (Zhu et al., 2003).

Molecular Structure and Supramolecular Chemistry

The detailed study of 3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine derivatives contributes to the understanding of molecular and supramolecular structures. Research into polysubstituted pyridines, for example, has provided insights into their crystal structures and the intermolecular interactions that stabilize them. Such studies are fundamental in the field of crystallography and supramolecular chemistry, aiding in the design of new materials with specific properties (Suresh et al., 2007).

Antiviral and Anticancer Research

In the realm of biomedical research, derivatives of 3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine have shown potential in developing new therapeutic agents. Some compounds synthesized from this chemical have exhibited promising antiviral and anticancer activities, highlighting its importance in drug discovery and pharmaceutical research. The exploration of such compounds can lead to the development of novel treatments for various diseases, underscoring the compound's significance in medicinal chemistry (Altug et al., 2011).

Safety and Hazards

The safety and hazards associated with “3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine” are not explicitly mentioned in the available resources . As with any chemical, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

2-(benzenesulfonyl)-2-pyridin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-9-13(11-5-4-8-15-10-11)18(16,17)12-6-2-1-3-7-12/h1-8,10,13H,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXANUXCMGIIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine

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